Tapentadol-d5 Hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H24ClNO |
|---|---|
Molecular Weight |
262.83 g/mol |
IUPAC Name |
3-[(3R,4R)-1,1,1,2,2-pentadeuterio-5-(dimethylamino)-4-methylpentan-3-yl]phenol;hydrochloride |
InChI |
InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1/i1D3,5D2; |
InChI Key |
ZELFLGGRLLOERW-WXXKQFBPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])[C@@H](C1=CC(=CC=C1)O)[C@@H](C)CN(C)C.Cl |
Canonical SMILES |
CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl |
Origin of Product |
United States |
Contextualization of Tapentadol As a Research Target
Tapentadol (B1681240) is a centrally acting analgesic with a dual mechanism of action. researchgate.netnih.govmarketresearchintellect.com It functions as both a mu-opioid receptor (MOR) agonist and a norepinephrine (B1679862) reuptake inhibitor (NRI). researchgate.netnih.govdovepress.com This unique combination allows it to address both nociceptive and neuropathic pain, making it a valuable subject for pain management research. dovepress.comdovepress.comnih.gov Unlike some other opioids, tapentadol does not have metabolites that are more potent than the parent compound, which contributes to a more predictable efficacy profile. researchgate.net Its effectiveness in various pain models, including acute, chronic, and neuropathic pain, has made it a focus of numerous preclinical and clinical studies. dovepress.comnih.govresearchgate.net Researchers are particularly interested in its potential to provide significant pain relief with a potentially more favorable side-effect profile compared to traditional opioids. dovepress.comnih.govnih.gov
Significance of Deuterium Labeling in Chemical and Biological Research
Isotopic labeling is a powerful technique in pharmaceutical research that provides detailed insights into a drug's behavior within a biological system. musechem.com This method involves incorporating stable isotopes, such as deuterium (B1214612) (²H), into a drug molecule. musechem.comacs.org Deuterium is a stable, non-radioactive isotope of hydrogen, making it safe for use in various studies. metsol.com The key advantage of deuterium labeling lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve breaking this bond.
This property is utilized in several ways:
Metabolic Stability: Deuteration can enhance a drug's metabolic stability, potentially leading to a longer duration of action. acs.orgnih.gov
Pharmacokinetic Studies: Labeled compounds are invaluable for studying a drug's absorption, distribution, metabolism, and excretion (ADME). musechem.comnih.govresearchgate.net By tracking the deuterated molecule, researchers can gain a precise understanding of its journey through the body. metsol.com
Internal Standards: Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry. musechem.comacs.orgresearchgate.net Their similar chemical properties to the non-labeled compound, but different mass, allow for accurate quantification in complex biological matrices. nih.govresearchgate.net
Overview of Tapentadol D5 Hydrochloride S Role in Scientific Inquiry
Deuterium Incorporation Approaches in the Tapentadol Core Structure
The synthesis of this compound involves the strategic introduction of five deuterium atoms into the Tapentadol core structure. This is typically achieved through methods that utilize deuterated reagents at specific steps of the synthesis.
Use of Deuterated Reducing Agents (e.g., Lithium Aluminum Deuteride)
One common approach for deuterium incorporation is the use of deuterated reducing agents. Lithium aluminum deuteride (B1239839) (LiAlD₄) is a powerful reducing agent that can introduce deuterium atoms by reducing specific functional groups. gsjm-hydride.comchemicalbook.com In the synthesis of deuterated Tapentadol, a precursor molecule containing a reducible functional group, such as a ketone or an ester, is treated with LiAlD₄. This reaction replaces hydrogen atoms with deuterium atoms at the site of reduction. researchgate.net The choice of precursor and the reaction conditions are crucial to ensure the selective and efficient incorporation of deuterium at the desired positions.
For instance, a synthetic route might involve the reduction of a ketone intermediate in the presence of LiAlD₄. google.com The general scheme for such a reduction is as follows:
R-C(=O)-R' + LiAlD₄ → R-CD(OD)-R'
This initial reduction product can then be further processed through subsequent chemical steps to yield the final Tapentadol-d5 molecule. google.comjustia.com
Utilization of Deuterated Methyl Compound Precursors
Another effective strategy involves the use of deuterated methyl compound precursors. nih.gov Reagents such as deuterated methyl iodide (CD₃I) or deuterated dimethylamine (B145610) can be used to introduce a deuterated methyl or dimethylamino group into the Tapentadol structure. researchgate.netgoogleapis.com
For example, a key step in one of the synthetic pathways for Tapentadol involves a Mannich reaction, which introduces the dimethylamino group. google.comepo.org By using deuterated dimethylamine ((CD₃)₂NH) in this reaction, the N,N-dimethylamino group of Tapentadol can be labeled with six deuterium atoms, although for Tapentadol-d5, a combination of deuteration strategies is necessary.
A general representation of introducing a deuterated methyl group via a nucleophilic substitution reaction is:
R-X + CD₃-M → R-CD₃ + M-X (where M is a metal and X is a leaving group)
Derivatization to Deuterated Metabolites and Impurities for Research Standards
Deuterated analogs of Tapentadol's metabolites and impurities are essential as internal standards for analytical and metabolic studies. researchgate.net The synthesis of these compounds often starts from the deuterated parent drug, Tapentadol-d5.
Synthesis of Tapentadol-d5 N-Oxide
Tapentadol N-oxide is a known metabolite of Tapentadol. researchgate.net The deuterated version, Tapentadol-d5 N-Oxide, can be synthesized by the oxidation of the tertiary amine in Tapentadol-d5. synzeal.com This is typically achieved using a suitable oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA).
The reaction can be summarized as:
Tapentadol-d5 + Oxidizing Agent → Tapentadol-d5 N-Oxide
The resulting Tapentadol-d5 N-Oxide serves as a valuable analytical standard for quantifying the N-oxide metabolite in biological samples. synzeal.com
Synthesis of Tapentadol-d5 O-Glucuronide
The major metabolite of Tapentadol is its O-glucuronide conjugate, formed by the enzymatic addition of glucuronic acid to the phenolic hydroxyl group. researchgate.net The synthesis of Tapentadol-d5 O-Glucuronide is a more complex, multi-step process that often involves enzymatic or chemical methods.
A common chemical approach involves the protection of the glucuronic acid moiety, followed by its coupling to Tapentadol-d5 and subsequent deprotection. This process requires careful control of reaction conditions to ensure the correct stereochemistry and linkage. The availability of synthetic Tapentadol-d5 O-Glucuronide is crucial for accurate quantification of this major metabolite in pharmacokinetic research.
Methodologies for Ensuring Isotopic Enrichment and Purity
Ensuring the high isotopic enrichment and chemical purity of this compound is paramount for its use as an internal standard. nih.gov Several analytical techniques are employed to verify these critical parameters. rsc.orgnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining the isotopic enrichment of deuterated compounds. rsc.orgbrightspec.com By analyzing the mass-to-charge ratio of the molecular ions, the percentage of molecules containing the desired number of deuterium atoms can be accurately calculated. It also helps in identifying any partially deuterated or non-deuterated species. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ²H NMR, is used to confirm the position of the deuterium atoms within the molecule. rsc.orgbrightspec.com ¹H NMR spectra will show the absence of signals at the positions where hydrogen has been replaced by deuterium. Conversely, ²H NMR will show signals corresponding to the deuterated positions. This technique is crucial for confirming the structural integrity of the synthesized compound.
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the chemical purity of the final product. epo.orgtdcommons.org These methods separate the desired compound from any impurities, starting materials, or by-products from the synthesis.
The combination of these analytical methods provides a comprehensive evaluation of the quality of the synthesized this compound, ensuring its suitability for its intended research applications. rsc.org
Interactive Data Table: Analytical Techniques for Tapentadol-d5 Purity Assessment
| Analytical Technique | Purpose | Key Information Provided |
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic Enrichment Analysis | Percentage of deuteration, presence of isotopic variants. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Confirmation | Location of deuterium atoms, structural integrity. |
| High-Performance Liquid Chromatography (HPLC) | Chemical Purity Assessment | Separation and quantification of impurities. |
| Gas Chromatography (GC) | Chemical Purity Assessment | Separation of volatile impurities. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the sensitive and selective analysis of Tapentadol and its deuterated internal standard, this compound, in various biological matrices. This powerful technique is indispensable for quantitative bioanalysis due to its ability to distinguish between the analyte and its stable isotope-labeled counterpart, ensuring high accuracy and precision.
Development and Validation of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Methods
The development of robust UHPLC-MS/MS methods is a critical step for the reliable quantification of Tapentadol in biological samples, a process where this compound plays an essential role as an internal standard. Researchers have focused on creating rapid, sensitive, and selective assays for determining Tapentadol concentrations in human plasma and other biological fluids. These methods often employ a reversed-phase chromatography approach.
A typical UHPLC method involves a C18 analytical column for the separation of Tapentadol and this compound. The mobile phase commonly consists of an aqueous component, such as ammonium (B1175870) acetate (B1210297) or formic acid in water, and an organic solvent like acetonitrile (B52724) or methanol (B129727). The use of gradient elution allows for the efficient separation of the analyte from endogenous matrix components, leading to shorter run times, often under 3 minutes per sample.
Method validation is performed according to stringent international guidelines and includes the assessment of specificity, linearity, accuracy, precision, recovery, and stability. The validation process confirms that the analytical method is suitable for its intended purpose, providing confidence in the generated data for pharmacokinetic and bioequivalence studies.
Table 1: Example of UHPLC-MS/MS Method Parameters for Tapentadol Analysis
| Parameter | Condition |
|---|---|
| Chromatography System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Analytical Column | C18, e.g., 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Tapentadol) | m/z 222.2 → 121.1 |
| MRM Transition (Tapentadol-d5) | m/z 227.2 → 121.1 |
Role of this compound as an Internal Standard in Quantitative Bioanalysis
This compound is the preferred internal standard (IS) for the quantitative analysis of Tapentadol in biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry. Because this compound is chemically identical to Tapentadol, it co-elutes chromatographically and exhibits similar ionization efficiency and behavior during sample preparation and analysis. This co-behavior effectively compensates for variations in sample extraction, injection volume, and potential ion suppression or enhancement caused by the sample matrix.
For accurate quantification, calibration curves are constructed by plotting the peak area ratio of the analyte (Tapentadol) to the internal standard (this compound) against the nominal concentration of the analyte. These curves are typically prepared in the same biological matrix as the unknown samples to mimic the analytical conditions.
The linearity of the method is established over a specific concentration range, and the data is fitted using a regression model. A weighted linear regression model, commonly 1/x or 1/x², is often employed to ensure accuracy across the entire calibration range, particularly at the lower limit of quantification (LLOQ). The acceptance criteria for a calibration curve include a correlation coefficient (r²) of 0.99 or better, and the back-calculated concentrations of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).
Biological matrices such as plasma, urine, and oral fluid are inherently complex and can significantly impact the ionization of the analyte and internal standard in the mass spectrometer's source. This phenomenon, known as the matrix effect, can lead to ion suppression or enhancement, potentially compromising the accuracy of the results.
This compound is instrumental in assessing and mitigating these matrix effects. The matrix effect is evaluated by comparing the peak response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. Since this compound experiences similar matrix effects as the unlabeled Tapentadol, the use of the peak area ratio effectively normalizes these variations, leading to more reliable and reproducible quantitative results. Studies have demonstrated that with the use of an appropriate internal standard like Tapentadol-d5, the matrix effect can be managed to fall within acceptable limits for bioanalytical method validation.
Mass Spectrometric Fragmentation Pathway Elucidation of this compound and its Metabolites
Understanding the fragmentation pathways of this compound and its metabolites under tandem mass spectrometry (MS/MS) conditions is crucial for developing selective and sensitive Multiple Reaction Monitoring (MRM) methods. In positive electrospray ionization mode, Tapentadol and its deuterated analog are protonated to form the precursor ions [M+H]⁺. For Tapentadol, this corresponds to a mass-to-charge ratio (m/z) of 222.2, while for Tapentadol-d5, it is m/z 227.2.
Upon collision-induced dissociation (CID), these precursor ions fragment into characteristic product ions. A primary fragmentation involves the cleavage of the bond between the tertiary carbon and the dimethylamino group, followed by the loss of the dimethylamine moiety. A significant product ion observed for Tapentadol is at m/z 121.1. This same product ion is also generated from Tapentadol-d5, as the deuterium atoms are located on the ethyl side chain and are not lost in this specific fragmentation. The MRM transition m/z 227.2 → 121.1 is therefore a common choice for monitoring this compound.
The fragmentation of Tapentadol's main metabolite, N-desmethyl-tapentadol, has also been studied. Its protonated molecule fragments to produce a prominent ion at m/z 107.0. Elucidating these pathways allows for the creation of highly specific MRM transitions that minimize interference and ensure the unambiguous detection of each compound.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Deuterated Analogs
While LC-MS/MS is the predominant technique for bioanalysis, High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can also be utilized, particularly for purity assessments and in settings where mass spectrometry is not available. The development of HPLC methods for deuterated analogs like this compound follows similar principles to those for the parent compound.
The primary goal of the chromatographic method is to achieve adequate separation of the analyte from impurities and potential degradation products. Method development involves optimizing the column chemistry (e.g., C18, C8), mobile phase composition (pH, organic modifier), and flow rate. Since deuterated standards like this compound are chemically very similar to their non-deuterated counterparts, they typically have nearly identical retention times under reversed-phase HPLC conditions. This co-elution is a key property leveraged in their use as internal standards for LC-MS/MS but means that HPLC with standard detection methods (like UV) cannot distinguish between the deuterated and non-deuterated forms in a mixture.
Validation of an HPLC method for a deuterated analog would assess parameters such as specificity, linearity, range, accuracy, and precision to ensure the method is reliable for its intended application, such as determining the chemical purity of the this compound standard itself.
Chromatographic Separation Techniques for this compound and Related Substances
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for the separation and analysis of this compound. These methods are often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity, which is essential when using the deuterated compound as an internal standard for the quantification of tapentadol in biological matrices. sigmaaldrich.comnih.govnih.gov
Reversed-phase HPLC (RP-HPLC) is a commonly employed technique. A typical method involves a C18 column as the stationary phase, which allows for the effective separation of tapentadol and its related substances from complex mixtures. journaljpri.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer (such as potassium dihydrogen phosphate (B84403) or ammonium formate) and an organic solvent like acetonitrile or methanol. derpharmachemica.comscholarsresearchlibrary.comijpsr.com The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes. sigmaaldrich.comscholarsresearchlibrary.com
For instance, one validated RP-HPLC method for tapentadol hydrochloride utilizes a C18 column with a mobile phase of methanol and a 0.1 mM dipotassium (B57713) phosphate buffer (pH 4), achieving good separation with a flow rate of 1 ml/min. researchgate.net Another method employs a gradient elution with a mobile phase of ammonium phosphate buffer and acetonitrile. scholarsresearchlibrary.com These conditions are directly applicable for the analysis of this compound, which exhibits nearly identical chromatographic behavior to its non-deuterated counterpart.
Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns (typically under 2 μm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. sigmaaldrich.comidma-assn.org A UPLC-MS/MS method developed for the simultaneous quantification of tapentadol and its metabolite in human serum uses a C18 column (1.7 μm particle size) with a gradient elution of ammonium formate (B1220265) buffer and methanol. sigmaaldrich.comnih.gov This high-throughput method demonstrates the efficiency of UPLC in clinical and research settings, where this compound would serve as the ideal internal standard. sigmaaldrich.comnih.gov
Table 1: Exemplary Chromatographic Conditions for Tapentadol Analysis
| Technique | Column | Mobile Phase | Flow Rate | Detection | Retention Time (Tapentadol) | Reference |
|---|---|---|---|---|---|---|
| RP-HPLC | Symmetry C18 (150x4.6mm, 3.5μm) | 0.1% Orthophosphoric acid and Acetonitrile (30:70 v/v) | 1 ml/min | PDA at 219nm | 3.747 min | journaljpri.com |
| RP-HPLC | C18 Licrosphere (150 mm × 4.6 mm, 5 µm) | Methanol: 0.1 mM Dipotassium Phosphate buffer (pH 4) | 1 ml/min | UV at 280 nm | Not Specified | researchgate.net |
| RP-HPLC | C-18 (ODS, 250 x 4.6 mm) | 60% Buffer (0.03M KH₂PO₄ + 0.002M n-heptane sulphonic acid-Na salt) and 40% Acetonitrile | 1.0 mL/min | UV at 215nm | 3.7 min | derpharmachemica.com |
| UPLC-MS/MS | Waters Acquity UPLC BEH C18 (1.7 μm, 2.1 × 50 mm) | Gradient of 0.01 M Ammonium formate (pH 4) and Methanol | Not Specified | Triple Quadrupole MS | Run time: 1.6 min | sigmaaldrich.comnih.gov |
Evaluation of Method Precision, Accuracy, Linearity, Limit of Detection (LOD), and Limit of Quantitation (LOQ)
The validation of analytical methods is crucial to ensure their reliability for the intended application. ajpcrjournal.com For this compound, which is primarily used as an internal standard, the validation parameters of methods designed for tapentadol are directly relevant. These parameters demonstrate the method's performance characteristics.
Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD) for a series of measurements. rroij.com Studies report intraday precision for tapentadol analysis to be as low as 2.1% and interday precision at 4.4%. oup.comnih.gov
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated. ajpcrjournal.com Recovery for tapentadol has been reported to be excellent, in the range of 99.26% to 100.5%. idma-assn.org
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity is typically evaluated by a series of dilutions of a stock solution and is expressed by the correlation coefficient (r²). For tapentadol, methods have demonstrated excellent linearity with r² values of 0.999 or higher over various concentration ranges. journaljpri.comresearchgate.netderpharmachemica.com
Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): This is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net
These parameters are essential for establishing the reliability of analytical methods for quantifying tapentadol, where this compound plays a vital role as an internal standard.
Table 2: Summary of Validation Parameters from Various Analytical Methods for Tapentadol
| Method | Linearity Range | Correlation Coefficient (r²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
|---|---|---|---|---|---|---|---|
| RP-HPLC | 10-200 µg/ml | 0.9991 | 0.1 µg/ml | 1 µg/ml | 100.1% | <2% | journaljpri.com |
| RP-HPLC | 75-450 µg/ml | 0.9994 | 0.25 µg/ml | 0.75 µg/ml | 99.96–100.01% | <2% | researchgate.net |
| HPTLC | 200-600 ng/band | 0.9982 | 37.33 ng/band | 123.99 ng/band | 99.26-100.5% | 0.29% (Intraday), 0.44% (Interday) | idma-assn.org |
| RP-HPLC | 200-600 µg/ml | Not Specified | 0.001 µg/ml | 0.003 µg/ml | Not Specified | 1.04% (Repeatability), 1.08% (Inter-day) | rroij.com |
| LC-MS/MS (in oral fluid) | 10-100 ng/mL | >0.99 | Not Specified | 10 ng/mL | +4.3% bias | 3.6% (Intraday), 13.6% (Interday) | oup.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Deuterated Tapentadol Research
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For deuterated tapentadol research, GC-MS provides a robust method for identification and quantification. The use of a deuterated internal standard like this compound is standard practice in GC-MS analysis to ensure accuracy and precision by correcting for variations during sample preparation and injection. nih.gov
A typical GC-MS method for tapentadol involves dilution of the analyte in a suitable solvent mixture, such as chloroform (B151607) and methanol. swgdrug.org The sample is then injected into the GC system, which is equipped with a capillary column, often a DB-5 MS or equivalent, that separates the components of the mixture based on their volatility and interaction with the stationary phase. swgdrug.org
Following separation in the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for the compound. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the analyte. swgdrug.org
Table 3: Typical GC-MS Instrumental Parameters for Tapentadol Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Column | DB-5 MS (or equivalent); 15m x 0.25 mm x 0.25µm | swgdrug.org |
| Carrier Gas | Helium at 1.5 mL/min | swgdrug.org |
| Injector Temperature | 280°C | swgdrug.org |
| Oven Program | Initial 100°C for 1 min, ramp to 280°C at 12°C/min, hold for 9 min | swgdrug.org |
| MS Scan Range | 30-550 amu | swgdrug.org |
| Retention Time | 6.73 min | swgdrug.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Isotopic Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules and plays a critical role in the analysis of isotopically labeled compounds like this compound. drugfuture.com It provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structural confirmation. nih.gov
For this compound, ¹H NMR (proton NMR) would confirm the structure by showing the signals corresponding to the remaining protons in the molecule. The absence of signals at the positions where deuterium atoms have been incorporated, compared to the spectrum of unlabeled tapentadol, serves as direct evidence of successful deuteration. magritek.comstudymind.co.uk
Furthermore, ²H NMR (deuterium NMR) is specifically used to analyze deuterated compounds. wikipedia.org It directly observes the deuterium nuclei, providing information on the location and extent of deuteration. sigmaaldrich.com Although it has a similar chemical shift range to proton NMR, the resolution is typically lower. magritek.comwikipedia.org However, it is highly effective for verifying the effectiveness of the deuteration process, as a deuterated compound will exhibit a strong signal in the ²H NMR spectrum. magritek.comwikipedia.org
Quantitative NMR (qNMR) can be employed to assess the isotopic purity of this compound. nih.govresearchgate.net By comparing the integral of a signal in the ¹H NMR spectrum of the deuterated compound with the corresponding signal in a known concentration of a non-deuterated reference standard, the percentage of non-deuterated species can be calculated. rsc.org Conversely, ²H NMR can be used to quantify the level of deuterium enrichment by comparing the signal intensity to a known deuterated standard. sigmaaldrich.com This is crucial for ensuring the quality of the deuterated internal standard, as high isotopic purity is necessary for accurate quantitative analysis in methods like LC-MS/MS and GC-MS. rsc.org
Mechanistic and Metabolic Investigations Using Tapentadol D5 Hydrochloride
Elucidation of Tapentadol's Dual Mechanism of Action via Deuterated Analogs
Tapentadol (B1681240) exhibits a unique dual mechanism, acting as both a µ-opioid receptor (MOR) agonist and a norepinephrine (B1679862) reuptake inhibitor (NRI). dovepress.comdovepress.comtiktok.comindexcopernicus.comnih.govnih.govresearchgate.netnih.gov This combined action is believed to produce a synergistic analgesic effect. dovepress.comresearchgate.netnih.govnih.gov The use of deuterated analogs like tapentadol-d5 hydrochloride is instrumental in dissecting the contributions of each of these pathways.
Research on µ-Opioid Receptor Agonism
Tapentadol is a full agonist at the µ-opioid receptor. tiktok.comdrugbank.comwikipedia.org Studies have shown that tapentadol's binding affinity for the human µ-opioid receptor is approximately one-third that of morphine. wikipedia.org Despite this lower affinity, it demonstrates clinically significant opioid activity. indexcopernicus.comwikipedia.org In rat brain tissue, tapentadol has been shown to be about six times less potent than morphine in activating µ-opioid receptors. nih.gov The intrinsic activity of tapentadol at the µ-opioid receptor is lower than that of morphine and oxycodone but higher than that of buprenorphine. nih.gov The use of deuterated standards in competitive binding assays and functional studies allows for precise quantification of receptor affinity and signaling efficacy, helping to delineate the opioid component of its analgesic action.
Investigations into Norepinephrine Reuptake Inhibition
In addition to its opioid activity, tapentadol inhibits the reuptake of norepinephrine. dovepress.comdovepress.comnih.govnih.govresearchgate.netnih.govucsf.eduyoutube.com This action increases the concentration of norepinephrine in the synaptic cleft, which is thought to contribute significantly to its analgesic effect, particularly in neuropathic pain states. dovepress.comnih.govarizona.edu Studies in rats have demonstrated that tapentadol's potency as a norepinephrine reuptake inhibitor is similar to its potency as a µ-opioid receptor agonist. nih.gov Research using deuterated tapentadol helps to quantify its interaction with the norepinephrine transporter (NET). For instance, studies have shown that tapentadol can elevate spinal norepinephrine levels, an effect that is enhanced in models of neuropathic pain, providing a mechanistic link to its clinical efficacy. arizona.edu
Analysis of Serotonin (B10506) Reuptake Inhibition (Minimal Contribution in Analgesia)
While tapentadol does inhibit the reuptake of norepinephrine, its effect on serotonin reuptake is minimal and not considered to contribute significantly to its analgesic properties. nih.govdrugbank.comwikipedia.orgtg.org.au This characteristic distinguishes it from other dual-mechanism analgesics like tramadol (B15222). wikipedia.org The weak inhibition of serotonin reuptake may contribute to a more favorable side effect profile, with a potentially lower risk of serotonin syndrome compared to other serotonergic drugs. nih.govtg.org.audroracle.ai Deuterated analogs are used in comparative studies to confirm the low affinity for the serotonin transporter, reinforcing the understanding of tapentadol's primary mechanisms of action.
In Vitro and In Vivo Metabolic Pathway Analysis of Tapentadol Utilizing Deuterated Standards
The use of deuterated standards such as this compound is essential for the accurate study of tapentadol's metabolism. These labeled compounds act as internal standards in analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), allowing for precise quantification of the parent drug and its metabolites in biological matrices. oup.comsigmaaldrich.comnih.gov
Identification and Quantification of Deuterated Metabolites (e.g., Tapentadol-d5 O-Glucuronide, N-desmethyltapentadol-d5)
The primary metabolic pathway for tapentadol is Phase II glucuronidation, forming tapentadol-O-glucuronide. drugbank.comresearchgate.netportico.org A smaller portion of the drug undergoes Phase I oxidation via cytochrome P450 enzymes, primarily CYP2C19, to form N-desmethyltapentadol. drugbank.comresearchgate.netnih.gov These metabolites are pharmacologically inactive. researchgate.netportico.org
The use of deuterated standards, such as D₆-tapentadol and D₆-tapentadol-O-glucuronide, as internal standards has been crucial for developing and validating high-throughput LC-MS/MS assays to quantify tapentadol and its metabolites in human serum. sigmaaldrich.com Similarly, methods using deuterated internal standards have been developed for the determination of tapentadol and N-desmethyltapentadol in urine and oral fluid. oup.comnih.gov The presence of N-desmethyltapentadol glucuronide has also been identified in urine. nih.gov
Table 1: Key Metabolites of Tapentadol and their Analytical Detection
| Metabolite | Deuterated Standard Used in Analysis | Biological Matrix | Analytical Method |
|---|---|---|---|
| Tapentadol-O-glucuronide | D₆-tapentadol-O-glucuronide sigmaaldrich.com | Serum, Urine | UPLC-MS/MS sigmaaldrich.com |
| N-desmethyltapentadol | Deuterated methamphetamine-d5 oup.comnih.gov | Urine, Oral Fluid | LC-MS/MS oup.comnih.gov |
Mechanistic Studies of Phase I and Phase II Metabolic Reactions with Deuterated Substrates
Deuterated substrates like this compound are invaluable for studying the mechanisms of enzymatic reactions. The replacement of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect, where the rate of a reaction is slowed if the bond to the deuterium atom is broken in the rate-determining step. This phenomenon can be exploited to understand the mechanisms of cytochrome P450-mediated oxidations and UGT-mediated glucuronidation.
While specific studies on the kinetic isotope effects of this compound are not widely published, the principles of using deuterated compounds to probe metabolic pathways are well-established. nih.govsemanticscholar.orgnih.gov For example, investigating the metabolism of specifically deuterated forms of a drug can help identify which positions on the molecule are most susceptible to metabolism and whether "metabolic switching" to alternative pathways occurs. nih.govsemanticscholar.org Such studies provide a deeper understanding of the enzymes involved and the factors that can influence a drug's metabolic profile.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Buprenorphine |
| Dextromethorphan |
| Duloxetine |
| Fentanyl |
| Meperidine |
| Methadone |
| Morphine |
| N-desmethyltapentadol |
| N-desmethyltapentadol-d5 |
| N-desmethyltapentadol glucuronide |
| Oxycodone |
| Pethidine |
| Tapentadol |
| This compound |
| Tapentadol-d5 O-Glucuronide |
| Tapentadol-O-glucuronide |
Understanding the Influence of Deuterium Isotope Effects on Metabolic Stability and Pathways
The strategic incorporation of deuterium, a stable, non-radioactive isotope of hydrogen, into a drug molecule can significantly alter its metabolic fate. This alteration is primarily due to the kinetic isotope effect (KIE), a phenomenon where the increased mass of deuterium compared to hydrogen leads to a stronger carbon-deuterium (C-D) bond than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step can be slowed down when deuterium is substituted at that position. This principle is a powerful tool in medicinal chemistry to enhance the metabolic stability of a drug, potentially leading to an improved pharmacokinetic profile.
While "this compound" is commercially available as a deuterated internal standard for pharmacokinetic studies, a comprehensive review of publicly available scientific literature reveals a notable absence of specific research detailing its metabolic stability and pathways. No direct comparative studies investigating the metabolism of this compound versus its non-deuterated counterpart, Tapentadol, were found. Therefore, the following discussion is based on the well-established metabolic pathways of Tapentadol and the theoretical implications of deuterium substitution at the d5 position.
Tapentadol is primarily metabolized through two main pathways: Phase II conjugation and, to a lesser extent, Phase I oxidation. nih.govdrugbank.com The major metabolic route is glucuronidation of the phenolic hydroxyl group to form tapentadol-O-glucuronide. drugbank.com Minor pathways involve oxidation mediated by cytochrome P450 (CYP) enzymes, specifically CYP2C9, CYP2C19, and CYP2D6, leading to the formation of metabolites such as N-desmethyl tapentadol and hydroxy tapentadol. drugbank.comdrugsporphyria.net The metabolites of tapentadol are generally considered to be pharmacologically inactive. drugbank.com
The "d5" designation in this compound indicates the substitution of five hydrogen atoms with deuterium. The exact positions of these deuterium atoms are crucial for predicting the impact on metabolic stability. Assuming the deuteration occurs on the ethyl and methyl groups of the propylamino side chain, it could influence the Phase I oxidative pathways.
For instance, N-demethylation, a reaction catalyzed by CYP2C9 and CYP2C19, involves the cleavage of a C-H bond on one of the N-methyl groups. If these methyl groups are deuterated, the KIE would be expected to slow down the rate of N-desmethyl tapentadol formation. This could potentially lead to a higher circulating concentration of the parent drug and a longer half-life.
To illustrate the known metabolic pathways of Tapentadol that could be influenced by deuteration, the following tables summarize the key enzymes and resulting metabolites.
Table 1: Phase I Metabolism of Tapentadol
| Metabolic Reaction | Metabolite | Catalyzing Enzyme(s) | Potential Influence of Deuteration (d5) |
| N-demethylation | N-desmethyl tapentadol | CYP2C9, CYP2C19 drugbank.com | Significant slowing of this pathway if methyl groups are deuterated. |
| Hydroxylation | Hydroxy tapentadol | CYP2D6 drugbank.com | Potential slowing if deuteration is at the site of hydroxylation. |
Table 2: Phase II Metabolism of Tapentadol
| Metabolic Reaction | Metabolite | Catalyzing Enzyme(s) | Potential Influence of Deuteration (d5) |
| Glucuronidation | Tapentadol-O-glucuronide | UGT1A6, UGT1A9, UGT2B7 | Minimal direct effect, as C-H bond cleavage is not the rate-determining step. |
Isotopic Effects and Their Significance in Tapentadol Research
Characterization of Primary and Secondary Deuterium (B1214612) Isotope Effects on Reaction Kinetics
The kinetic isotope effect is a quantitative measure of the change in the rate of a chemical reaction upon isotopic substitution. It is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant for the reaction with the heavier isotope (kD).
A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, which is common in drug metabolism, the theoretical maximum for kH/kD is around 7 at room temperature, although values between 2 and 12 are typically considered significant. The observation of a substantial PKIE provides strong evidence that C-H bond cleavage is indeed the rate-limiting step of the reaction mechanism.
In the metabolism of Tapentadol (B1681240), Phase I oxidative pathways, although minor compared to glucuronidation, involve N-demethylation and hydroxylation catalyzed by cytochrome P450 (CYP) enzymes, primarily CYP2C9, CYP2C19, and CYP2D6. nih.govportico.org N-demethylation of Tapentadol to N-desmethyl tapentadol proceeds via the cleavage of a C-H bond on one of the N-methyl groups. If this C-H bond cleavage is the rate-limiting step, then substituting the hydrogens on the N-methyl groups with deuterium (as might be the case in a deuterated analog like Tapentadol-d5) would be expected to produce a significant primary kinetic isotope effect, leading to a slower rate of N-demethylation.
A secondary kinetic isotope effect (SKIE) occurs when the isotopic substitution is at a position not directly involved in bond-breaking in the rate-determining step. These effects are generally much smaller than PKIEs, with kH/kD values typically ranging from 0.7 to 1.5. SKIEs can arise from changes in hybridization of the carbon atom bearing the isotope or from steric and electronic effects. For instance, if deuteration is on a carbon atom adjacent to the reaction center, it can still influence the reaction rate, providing valuable information about the transition state of the reaction.
The following table illustrates hypothetical kinetic isotope effects on the two primary Phase I metabolic reactions of Tapentadol. The values are illustrative and represent potential outcomes of a study with a deuterated Tapentadol analog.
| Metabolic Reaction | Position of Deuteration | Expected Isotope Effect Type | Hypothetical kH/kD | Implication for Reaction Kinetics |
|---|---|---|---|---|
| N-demethylation | N-methyl group (CD3) | Primary | 5.0 | Significant decrease in the rate of N-demethylation, suggesting C-H bond cleavage is rate-limiting. |
| Hydroxylation | Aromatic ring | Primary | 3.5 | Moderate decrease in the rate of hydroxylation, indicating C-H bond cleavage is at least partially rate-limiting. |
| N-demethylation | Carbon adjacent to the N-dimethyl group | Secondary | 1.2 | Slight decrease in the rate of N-demethylation, providing information about the transition state structure. |
Impact of Deuteration on Enzymatic Reaction Rates and Selectivity
The substitution of hydrogen with deuterium can significantly impact the rates and selectivity of enzymatic reactions involved in drug metabolism. The primary enzymes responsible for the oxidative metabolism of Tapentadol are CYP2C9, CYP2C19, and CYP2D6. nih.govportico.org Each of these enzymes contributes to the formation of N-desmethyl tapentadol and hydroxy-tapentadol.
The impact of genetic polymorphisms on enzymatic activity further highlights the importance of understanding these metabolic pathways. A study on the effects of 31 different CYP2C19 alleles on Tapentadol metabolism revealed significant variations in intrinsic clearance (Vmax/Km) for the formation of N-desmethyl tapentadol. nih.gov Some variants showed increased activity, while many others, including those common in certain populations, exhibited significantly decreased or no activity.
The table below presents selected data from the study on CYP2C19 variants, illustrating the baseline variability in Tapentadol metabolism. A hypothetical column has been added to illustrate the potential impact of deuteration on the intrinsic clearance of N-desmethyl tapentadol formation, assuming a significant kinetic isotope effect.
| CYP2C19 Allele | Relative Intrinsic Clearance (Vmax/Km) of N-desmethyl tapentadol formation (%) nih.gov | Hypothetical Relative Intrinsic Clearance with Deuterated Tapentadol (%) |
|---|---|---|
| CYP2C19.1B (Wild Type) | 100 | 20 |
| CYP2C19.29 | 302.22 | 60.44 |
| CYP2C19.L16F | 199.97 | 39.99 |
| CYP2C19.2G | 11.08 | 2.22 |
| CYP2C19.2H | 10.36 | 2.07 |
| CYP2C19.R124Q | 4.91 | 0.98 |
| CYP2C19.3 | No activity detected | No activity detected |
Note: The hypothetical values are calculated assuming a kH/kD of 5, leading to an 80% reduction in intrinsic clearance for the N-demethylation reaction.
By reducing the rate of metabolism at a specific site, deuteration can also enhance the selectivity of a drug if one metabolic pathway leads to inactive or undesirable metabolites while another leads to the desired therapeutic effect or less problematic metabolites. In the case of Tapentadol, its metabolites are considered pharmacologically inactive. nih.govportico.org Therefore, slowing down its metabolism would primarily serve to increase the exposure to the parent drug.
Application of Deuterium as a Mechanistic Probe for Reaction Mechanism Elucidation
The measurement of kinetic isotope effects is a powerful tool for elucidating the mechanisms of chemical and enzymatic reactions. researchgate.net By strategically placing deuterium atoms in the Tapentadol molecule and measuring the impact on the rates of its metabolic reactions, researchers can gain insights into the transition states and rate-limiting steps of the catalytic cycles of the involved CYP enzymes.
For instance, a large primary KIE upon deuteration of the N-methyl group would strongly support a mechanism for N-demethylation where the initial C-H bond abstraction by the activated heme-iron-oxo species of the CYP enzyme is the slowest step in the reaction sequence. Conversely, the absence of a significant KIE (kH/kD ≈ 1) would suggest that another step, such as product release from the enzyme active site, is rate-limiting. researchgate.net
Furthermore, the magnitude of the KIE can provide information about the geometry of the transition state. A symmetrical transition state, where the hydrogen is halfway between the carbon and the abstracting oxygen atom, is expected to exhibit a maximal KIE. Asymmetry in the transition state, which can be influenced by the specific isoform of the CYP enzyme and the binding orientation of the substrate, would lead to a smaller KIE.
By comparing the KIEs for N-demethylation and hydroxylation of Tapentadol catalyzed by different CYP isoforms (e.g., CYP2C9 vs. CYP2C19 for N-demethylation), researchers could probe differences in the active site environments and catalytic mechanisms of these closely related enzymes. Such studies could reveal subtle differences in how each enzyme binds Tapentadol and activates the C-H bond, contributing to a more fundamental understanding of cytochrome P450 catalysis.
Applications of Tapentadol D5 Hydrochloride in Specialized Research Fields
Preclinical Pharmacokinetic and Bioanalytical Support Studies
The development of robust bioanalytical methods is fundamental to understanding the pharmacokinetic profile of a new drug candidate. Tapentadol-d5 Hydrochloride plays a pivotal role in these preclinical investigations.
Quantification in Animal Biological Matrices (e.g., Plasma, Urine, Oral Fluid)
In preclinical research, accurate quantification of a drug and its metabolites in various biological matrices is essential. This compound is widely used as an internal standard in the development and validation of analytical methods, most commonly employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated standard helps to correct for variability during sample preparation and analysis, such as extraction efficiency and matrix effects.
For instance, a stability-indicating LC-MS/MS method was developed for the quantification of tapentadol (B1681240) in biological matrices using Tapentadol-d3 as an internal standard. japsonline.comjapsonline.com This method demonstrated linearity over a specific concentration range and was successfully applied to bioavailability studies in healthy rabbits. japsonline.comjapsonline.com The transitions for tapentadol and its deuterated analog were monitored in positive ionization mode to ensure accurate quantification. japsonline.comjapsonline.com
Similarly, methods have been established for the determination of tapentadol and its primary metabolite, N-desmethyltapentadol, in urine and oral fluid. nih.gov These methods also utilize deuterated analogs as internal standards to ensure the reliability of the results. oup.com For example, in the analysis of oral fluid collected with Quantisal™ devices, deuterated standards were crucial for accurate quantification following solid-phase extraction. nih.gov In urine analysis, a simple dilution followed by direct injection into the LC-MS/MS system is often sufficient, with the internal standard compensating for any analytical variations. nih.gov
Studies in canines have also benefited from methods utilizing internal standards for quantifying tapentadol in plasma. One such study developed a simple and rapid LC-MS/MS method where tramadol (B15222) was used as the internal standard. nih.gov Another study utilized O-desmethyltramadol as an internal standard in an HPLC with spectrofluorimetric detection method. nih.gov These examples highlight the importance of an appropriate internal standard for accurate pharmacokinetic assessments in animal models.
Interactive Data Table: Analytical Methods for Tapentadol Quantification
| Analytical Technique | Biological Matrix | Internal Standard | Key Findings | Reference |
| LC-MS/MS | Biological Matrices | Tapentadol-d3 | Linearity over 0.121 to 35.637 ng/ml; successfully applied to bioavailability studies in rabbits. | japsonline.comjapsonline.com |
| LC-MS/MS | Urine, Oral Fluid | Deuterated analogs | LLOQ in oral fluid: 10 ng/mL; LLOQ in urine: 50 ng/mL. | nih.gov |
| LC-MS/MS | Dog Plasma | Tramadol | Linear range of 0.100 to 20.0 ng/mL; successfully applied to pharmacokinetic studies. | nih.gov |
| HPLC-FL | Dog Plasma | O-desmethyltramadol | Limit of quantification of 1 ng/mL; suitable for pharmacokinetic studies. | nih.gov |
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC-FL: High-Performance Liquid Chromatography with Fluorescence Detection; LLOQ: Lower Limit of Quantification
Optimization of Sampling Strategies in Preclinical Research Designs
The use of reliable analytical methods, underpinned by internal standards like this compound, allows for the optimization of sampling strategies in preclinical studies. impactfactor.org Accurate quantification enables researchers to determine the minimum number of samples required and the optimal time points for collection to construct a comprehensive pharmacokinetic profile. This not only refines the study design but also adheres to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research by minimizing the number of animals and procedures required.
Forensic Toxicology Research Utilizing Deuterated Tapentadol
In the realm of forensic toxicology, the accurate identification and quantification of drugs and their metabolites in post-mortem and other forensic samples are of utmost importance. Deuterated tapentadol, including this compound, is an indispensable tool in this field.
Development of Comprehensive Forensic Screening Panels for Opioids Including Tapentadol-d5
The increasing use and potential for abuse of tapentadol necessitate its inclusion in routine toxicological screening. nih.govscispace.com Forensic laboratories are developing comprehensive screening panels for a wide range of opioids, and this compound is crucial for the validation of these methods. nih.gov It allows for the unambiguous identification and differentiation of tapentadol from other structurally similar opioids, which is critical in a forensic context.
Quantitative Analytical Methodologies for Tapentadol and its Metabolites in Post-Mortem and Other Forensic Samples
Accurate quantification of tapentadol and its metabolites in post-mortem specimens is vital for determining the cause and manner of death. nih.govscispace.com this compound is used as an internal standard in quantitative analytical methods, typically LC-MS/MS, to determine drug concentrations in various post-mortem matrices such as blood, liver, and urine. oup.comresearchgate.net
Studies have reported on the post-mortem distribution of tapentadol and its metabolite, N-desmethyltapentadol. oup.comresearchgate.netnih.gov For example, in one case series, post-mortem blood concentrations of tapentadol ranged from 0.01 to 1.0 mg/L in cases where it was not the primary cause of death, while in fatal cases, concentrations were significantly higher. nih.govscispace.com These quantitative findings, made possible by the use of internal standards, are crucial for interpreting the toxicological significance of tapentadol in forensic investigations. The potential for post-mortem redistribution of tapentadol has also been noted, highlighting the importance of collecting multiple specimen types for analysis. nih.govscispace.comoup.com
Interactive Data Table: Post-Mortem Concentrations of Tapentadol
| Case Type | Biological Matrix | Concentration Range | Reference |
| Non-fatal | Post-mortem Blood | 0.01 - 1.0 mg/L | nih.govscispace.com |
| Fatal | Post-mortem Blood | 1.7 and 3.9 mg/L | nih.govscispace.com |
| Case 1 (Fatal) | Femoral Blood | 0.77 mg/L | nih.gov |
| Case 1 (Fatal) | Liver | 1.65 mg/kg | nih.gov |
| Case 2 | Femoral Blood | 0.26 mg/L | oup.comresearchgate.net |
| Case 2 | Liver | 0.52 mg/kg | oup.comresearchgate.net |
Research into Drug Monitoring and the Analytical Detection of Tapentadol and its Deuterated Analogs
The analytical detection of tapentadol and its deuterated analogs is a key area of research for drug monitoring purposes. oup.com This is important for ensuring therapeutic compliance and for detecting potential abuse. The development of sensitive and specific analytical methods is ongoing, with a focus on LC-MS/MS. japsonline.comjapsonline.com The use of deuterated internal standards like this compound is fundamental to the accuracy and reliability of these methods, whether for clinical drug monitoring or for forensic investigations. japsonline.comjapsonline.comoup.com The ability to accurately quantify tapentadol in various biological fluids allows for a better understanding of its disposition in the body and aids in the interpretation of analytical findings. nih.gov
Future Research Directions and Emerging Methodologies
Development of Novel Deuterated Tapentadol (B1681240) Analogs for Enhanced Research Specificity
The use of deuterium-labeled compounds is a powerful strategy to investigate drug metabolism and pharmacokinetics. While Tapentadol-d5 hydrochloride is utilized as an internal standard in analytical chemistry, the development of new deuterated analogs of tapentadol holds significant promise for enhancing research specificity. oup.comresearchgate.net Future research is anticipated to focus on synthesizing tapentadol analogs with deuterium (B1214612) substitutions at various metabolically active sites. nih.gov
This approach allows for a more precise understanding of how tapentadol is processed in the body, which can help in identifying the metabolites responsible for therapeutic effects or potential interactions. uni-heidelberg.denih.gov The synthesis of a broader library of deuterated tapentadol analogs will be instrumental in dissecting its complex metabolism and could pave the way for the design of new chemical entities with optimized therapeutic properties. researchgate.netgoogle.com
Table 1: Potential Deuterated Tapentadol Analogs and Their Research Applications
| Deuterated Analog | Site of Deuteration | Potential Research Application |
| Tapentadol-d3 | N-methyl group | Investigating the rate and significance of N-demethylation. |
| Tapentadol-d6 | N,N-dimethyl groups | Studying the impact of deuteration on both N-demethylation steps. researchgate.net |
| Tapentadol-d2 | Ethyl group (alpha-carbon) | Probing the metabolism at the ethyl side chain. |
| Tapentadol-d(x) | Phenyl ring | Assessing the potential for aromatic hydroxylation. |
Integration of Tapentadol-d5 Research with Advanced Imaging Techniques for In Vivo Mechanistic Investigations
The ability to visualize drug distribution and target engagement in real-time within a living organism is a primary goal of pharmacological research. The integration of Tapentadol-d5 research with advanced imaging modalities like Positron Emission Tomography (PET) and Deuterium Metabolic Imaging (DMI) represents a significant leap forward in understanding its in vivo behavior.
PET imaging, a highly sensitive and quantitative technique, can be employed to track the distribution of radiolabeled drugs. nih.gov While this would require synthesizing a radiolabeled version of tapentadol, it would enable researchers to non-invasively study its accumulation in target tissues, such as the brain, and assess its interaction with opioid receptors. clinicaltrials.gov By using a deuterated tracer like Tapentadol-d5, researchers could potentially differentiate the metabolic fate of the parent drug from its metabolites with greater clarity in subsequent analyses.
Deuterium Metabolic Imaging (DMI), also known as deuterium MRI, is an emerging technique that allows for the non-invasive, three-dimensional mapping of the metabolism of deuterium-labeled substrates. nih.govresearchgate.netyale.edu By administering Tapentadol-d5, researchers could potentially track its metabolic pathways in vivo, observing the formation of deuterated metabolites in real-time. nih.govnih.gov This would provide unprecedented insight into the drug's metabolic profile in different organs and could help to elucidate the mechanisms underlying its therapeutic effects and potential for drug-drug interactions. biorxiv.orgismrm.org The combination of these advanced imaging techniques with the use of deuterated tapentadol analogs promises to offer a more dynamic and comprehensive picture of the drug's journey through the body. nih.govtum.de
Computational Chemistry and Molecular Modeling of Deuterated Tapentadol Interactions with Biological Targets
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. These in silico approaches can provide detailed insights into drug-receptor interactions at the atomic level, guiding the design of more effective and specific therapeutic agents. nih.govresearchgate.net
Future research will likely involve the use of molecular docking and molecular dynamics simulations to model the interaction of deuterated tapentadol analogs with their primary biological targets, the µ-opioid receptor (MOR) and the norepinephrine (B1679862) transporter (NET). nrfhh.comnih.govdovepress.comnih.govdrugbank.com While the substitution of hydrogen with deuterium is a subtle structural change, it can influence the vibrational modes of the molecule and potentially alter its binding kinetics. uni-heidelberg.de
Computational models can be used to predict how deuteration at specific sites might affect the binding affinity and residence time of tapentadol at its receptors. nih.govdrugbank.com For example, simulations could explore whether the increased stability of a C-D bond at a key interaction point within the receptor's binding pocket prolongs the drug-receptor interaction, potentially influencing its efficacy. usi.ch Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations could be employed to study the transition states of metabolic reactions, providing a theoretical basis for the kinetic isotope effects observed in experimental studies. By combining computational predictions with empirical data, researchers can gain a more nuanced understanding of the structure-activity relationships of deuterated tapentadol analogs. nih.gov
Q & A
Q. What methodologies are recommended for quantifying Tapentadol-d5 Hydrochloride in biological matrices?
Quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. Key steps include:
- Internal Standard Selection : Use structurally analogous deuterated internal standards (e.g., Tapentadol-d5 O-Sulfate-d5) to correct for matrix effects and ionization variability .
- Sample Preparation : Liquid-liquid extraction (e.g., dichloromethane with sodium hydroxide) or solid-phase extraction to isolate the analyte from biological fluids, followed by drying and reconstitution .
- Chromatographic Conditions : Optimize mobile phase (e.g., acetonitrile:ammonium formate buffer) and column (C18) to achieve baseline separation from endogenous compounds .
- Validation Parameters : Assess linearity (1–100 ng/mL), precision (CV <15%), accuracy (85–115%), and recovery (≥70%) per ICH guidelines .
Q. What are critical considerations for sample preparation when analyzing this compound?
- Matrix Complexity : Biological matrices (e.g., plasma, urine) require protein precipitation or enzymatic hydrolysis to release protein-bound analytes .
- pH Adjustment : Alkaline conditions (pH ~10–12) enhance extraction efficiency during liquid-liquid partitioning .
- Deuterium Stability : Avoid prolonged exposure to high temperatures or acidic conditions to prevent deuterium loss, which could skew isotopic purity .
Q. How can researchers validate an analytical method for this compound?
- Specificity : Demonstrate no interference from metabolites (e.g., Tapentadol O-β-D-Glucuronide) or matrix components via blank matrix testing .
- Sensitivity : Establish lower limits of quantification (LLOQ) using signal-to-noise ratios ≥10 .
- Robustness : Test variations in flow rate, column temperature, and mobile phase composition to ensure reproducibility .
Advanced Research Questions
Q. How should isotopic effects of Tapentadol-d5 be addressed in pharmacokinetic (PK) modeling?
- Deuterium Exchange Risk : Monitor for potential hydrogen-deuterium exchange in vivo, which may alter metabolic pathways. Use stable isotope-labeled analogs (e.g., ¹³C-labeled) as controls to distinguish between isotopic effects and true pharmacokinetic behavior .
- Cross-Study Validation : Compare PK parameters (e.g., AUC, Cmax) of Tapentadol-d5 with non-deuterated Tapentadol in parallel studies to isolate isotopic influences .
Q. How can discrepancies in metabolite profiling using Tapentadol-d5 be resolved?
- High-Resolution Mass Spectrometry (HRMS) : Deploy HRMS to differentiate between isobaric metabolites (e.g., Tapentadol N-Oxide vs. O-Sulfate) based on exact mass .
- Synthetic Metabolite Standards : Use deuterated metabolite standards (e.g., Tapentadol-d5 O-β-D-Glucuronide) as reference markers to confirm fragmentation patterns .
- In Silico Predictions : Validate experimental data against computational metabolic pathway models (e.g., CYP450 isoform activity predictions) .
Q. What strategies ensure isotopic integrity during long-term storage of this compound?
- Storage Conditions : Store lyophilized powder at -20°C in airtight, light-resistant containers to minimize deuterium loss and degradation. Avoid repeated freeze-thaw cycles .
- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and quantify deuterium retention via nuclear magnetic resonance (NMR) .
Q. How can researchers optimize experimental designs to minimize batch variability in Tapentadol-d5 studies?
- Batch Normalization : Include a pooled quality control (QC) sample in each analytical batch to correct for inter-run variability .
- Randomization : Randomize sample processing order to mitigate instrument drift effects .
- Blinding : Implement single-blind analysis to reduce operator bias during data interpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
